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molecular formula C11H11NO3 B581667 1-(4-Formylphenyl)azetidine-3-carboxylic acid CAS No. 1355248-05-3

1-(4-Formylphenyl)azetidine-3-carboxylic acid

Cat. No. B581667
M. Wt: 205.213
InChI Key: JBVARJKZZNPSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09061013B2

Procedure details

To a stirred solution of 4-fluoro benzaldehyde (5 g, 40.28 mmol) in DMSO (70 mL) was added azetidine-3-carboxylic acid (8.14 g, 80.56 mmol) followed by addition of triethyl amine (20.38 g, 201.41 mmol) at room temperature. Resulting reaction mixture was heated at 100° C. for 24 hours under nitrogen atmosphere. After complete consumption of starting material, reaction mixture was cooled to room temperature and quenched with ice cold water (150 mL). Aqueous layer was extracted with EtOAc (3×150 mL). Combined organic layer was washed with water (2×300 mL), dried over sodium sulphate; filtered and evaporated in vacuo to afford brown colored solid (4 g, 48%). 1H NMR (400 MHz, DMSO-d6) δ: 3.54-3.59 (m, 1H), 4.03 (t, 2H, J=6.8 Hz), 4.16 (t, 2H, J=8.36 Hz), 6.52 (d, 2H, J=8.36 Hz), 7.69 (d, 2H, J=8.6 Hz), 9.68 (s, 1H); LC-MS (M−H): =203.70
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.14 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
20.38 g
Type
reactant
Reaction Step Two
Name
Yield
48%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[NH:10]1[CH2:13][CH:12]([C:14]([OH:16])=[O:15])[CH2:11]1.C(N(CC)CC)C>CS(C)=O>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([N:10]2[CH2:13][CH:12]([C:14]([OH:16])=[O:15])[CH2:11]2)=[CH:3][CH:4]=1)=[O:7]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
8.14 g
Type
reactant
Smiles
N1CC(C1)C(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
20.38 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
After complete consumption of starting material, reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with ice cold water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
Combined organic layer was washed with water (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)N1CC(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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